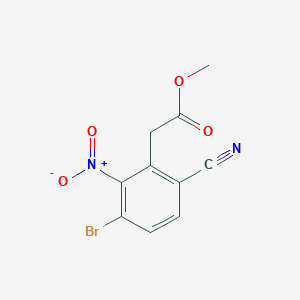
Methyl 3-bromo-6-cyano-2-nitrophenylacetate
Übersicht
Beschreibung
Methyl 3-bromo-6-cyano-2-nitrophenylacetate (also known as MB6CNPA) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the nitrophenylacetates family of compounds, which have been studied for their potential use in the treatment of various diseases and conditions. MB6CNPA is of particular interest due to its unique structure, which allows it to act as both an inhibitor and an activator of certain biochemical pathways in the body.
Wissenschaftliche Forschungsanwendungen
MB6CNPA has been studied for its potential applications in the field of medicinal chemistry. It has been used in a variety of research studies, including those that investigate its effects on inflammation, cancer, and other diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of MB6CNPA is not yet fully understood. However, it is believed to act as both an inhibitor and an activator of certain biochemical pathways in the body. It is thought to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it is believed to activate the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MB6CNPA have not yet been fully elucidated. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative effects in animal models. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MB6CNPA in laboratory experiments include its relatively simple synthesis process and its potential to act as both an inhibitor and an activator of certain biochemical pathways in the body. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-neurodegenerative effects in animal models. However, there are some limitations to using MB6CNPA in laboratory experiments. For example, it is not yet known what the long-term effects of MB6CNPA on the body may be and it is not yet fully understood how it interacts with other drugs or compounds.
Zukünftige Richtungen
The potential applications of MB6CNPA are vast and there are numerous future directions for research. For example, further research could be conducted to better understand the mechanism of action of MB6CNPA and its potential to interact with other drugs or compounds. Additionally, further research could be conducted to investigate the long-term effects of MB6CNPA on the body. Furthermore, further research could be conducted to explore the potential use of MB6CNPA in the treatment of various diseases and conditions. Finally, further research could be conducted to explore the potential of MB6CNPA as a tool for drug delivery and targeted therapy.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-6(5-12)2-3-8(11)10(7)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYYGALWEHZHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-6-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)
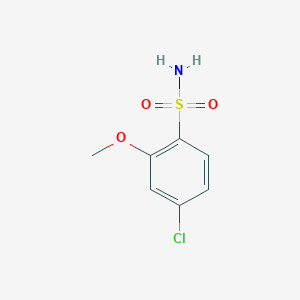
![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)
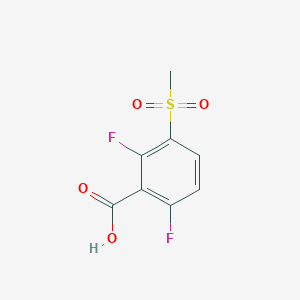
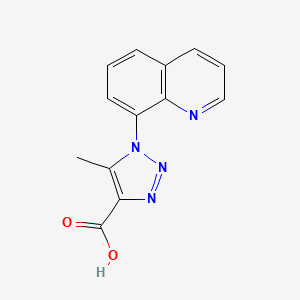
![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)
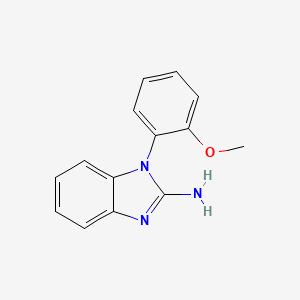

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)
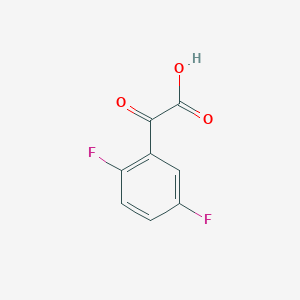
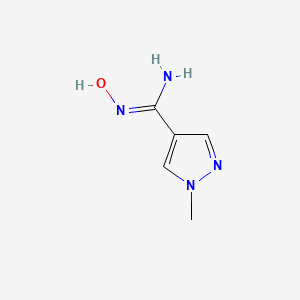
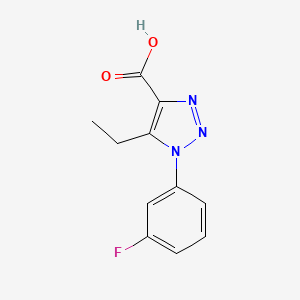
![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)